molecular formula C16H19NO B1437318 N-[2-(3,4-Dimethylphenoxy)ethyl]aniline CAS No. 1040684-51-2

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline

Cat. No.: B1437318
CAS No.: 1040684-51-2
M. Wt: 241.33 g/mol
InChI Key: NAPUSCGIJLYXMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]aniline typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethylphenoxy)ethyl]amine
  • N-[2-(3,4-Dimethylphenoxy)ethyl]benzamide
  • N-[2-(3,4-Dimethylphenoxy)ethyl]pyridine

Uniqueness

N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxy and aniline groups allow for versatile reactivity and interactions with various molecular targets, making it valuable in diverse research applications .

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPUSCGIJLYXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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